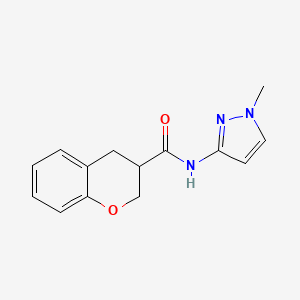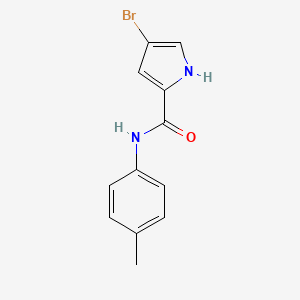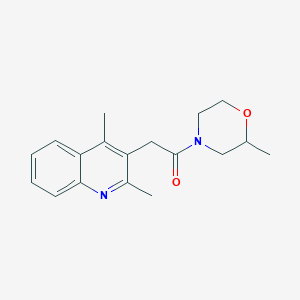
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as MPC, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPC belongs to the class of chromene-based compounds and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a key mediator of inflammation.
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide can modulate the expression of various genes involved in cancer progression and inflammation.
Biochemical and physiological effects:
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and study in a laboratory setting. Additionally, N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have low toxicity, making it a safe compound to work with.
One of the limitations of using N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide. One area of interest is in the development of N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide and its effects on various signaling pathways.
Another area of interest is in the development of more efficient synthesis methods for N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide. This could make it easier to obtain and study in a laboratory setting, as well as potentially reducing the cost of producing N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide-based drugs.
In conclusion, N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide, or N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide, is a compound with significant potential for therapeutic applications in the fields of cancer and inflammation. Its simple synthesis method and low toxicity make it an attractive compound for laboratory studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 3-acetyl-4-hydroxycoumarin with 1-methyl-3-pyrazolone in the presence of a catalyst. The reaction proceeds through a cyclization process to form the chromene core of N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide. The resulting compound is then subjected to further modifications to obtain the desired product.
Applications De Recherche Scientifique
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research is in the treatment of cancer. N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-7-6-13(16-17)15-14(18)11-8-10-4-2-3-5-12(10)19-9-11/h2-7,11H,8-9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPLHIOLSCJNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)

![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)
![10-[(2-Oxo-3-propylbenzimidazol-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462687.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)

![4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7462723.png)
![4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7462727.png)
![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)